N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide
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Overview
Description
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the 2-(2,4-dichlorophenoxy)acetic acid. This is followed by its acylation with 3-aminophenyl furan-2-carboxamide under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and furan rings. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
- N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide
- N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-12-6-7-16(15(21)9-12)27-11-18(24)22-13-3-1-4-14(10-13)23-19(25)17-5-2-8-26-17/h1-10H,11H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORQMYJWQKQZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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